molecular formula C5H7NO4 B119803 (2R,3S)-azetidine-2,3-dicarboxylic Acid CAS No. 147332-13-6

(2R,3S)-azetidine-2,3-dicarboxylic Acid

カタログ番号: B119803
CAS番号: 147332-13-6
分子量: 145.11 g/mol
InChIキー: BLLPFMQOLSYTBX-STHAYSLISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-azetidine-2,3-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Azetidine-2,3-Dicarboxylic Acid

The synthesis of ADC involves stereocontrolled methods that yield various stereoisomers, namely L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC. These isomers have been synthesized through distinct strategies that allow for the selective formation of cis and trans configurations. The synthetic pathways typically involve reactions such as N-alkylation and chlorination, followed by cyclization to form the azetidine ring structure.

Table 1: Summary of Synthetic Pathways for ADC Isomers

IsomerSynthetic MethodologyYield (%)
L-trans-ADCN-alkylation with t-butylbromoacetate60
L-cis-ADCElectrocyclic reaction followed by ion-exchangeGood yield
D-trans-ADCCyano azetidine conversion to ethyl ester75
D-cis-ADCSimilar pathway as D-trans with minor modificationsGood yield

Pharmacological Evaluation

The pharmacological properties of ADC have been evaluated primarily through binding assays and electrophysiological studies at NMDA receptors. The NMDA receptor is a subtype of glutamate receptors that play crucial roles in synaptic plasticity and memory function.

Key Findings:

  • Binding Affinity: L-trans-ADC demonstrated the highest affinity for NMDA receptors with a KiK_i value of 10 μM, while D-cis-ADC showed a KiK_i value of 21 μM. In contrast, L-cis-ADC and D-trans-ADC exhibited significantly lower affinities (>100 μM) .
  • Agonist Activity: Functional assays revealed that only L-trans-ADC effectively activates NMDA receptor subtypes NR1/NR2A-D, with the highest potency observed at NR1/NR2D (EC50 = 50 μM). Other isomers were less effective or inactive at certain subtypes .

Table 2: Pharmacological Properties of ADC Isomers

IsomerBinding Affinity KiK_i (μM)EC50 at NR1/NR2D (μM)Agonist Activity
L-trans-ADC1050High
L-cis-ADC>100>1000None
D-trans-ADC90Medium-rangePartial
D-cis-ADC21230Partial

Therapeutic Applications

The unique properties of ADC make it a candidate for various therapeutic applications:

3.1 Neurological Disorders
Due to its interaction with NMDA receptors, ADC may have potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of glutamate signaling is critical in these conditions.

3.2 Anticonvulsant Activity
Research has indicated that certain analogs of azetidine derivatives exhibit anticonvulsant properties, suggesting a role for ADC in epilepsy treatment .

3.3 Anticancer Research
Recent studies have explored the potential anticancer effects of azetidine derivatives, including ADC. These compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

特性

CAS番号

147332-13-6

分子式

C5H7NO4

分子量

145.11 g/mol

IUPAC名

(2R,3S)-azetidine-2,3-dicarboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1

InChIキー

BLLPFMQOLSYTBX-STHAYSLISA-N

SMILES

C1C(C(N1)C(=O)O)C(=O)O

異性体SMILES

C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O

正規SMILES

C1C(C(N1)C(=O)O)C(=O)O

同義語

2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。